molecular formula C6H6FN3O2 B3048455 5-Fluoro-3-nitrobenzene-1,2-diamine CAS No. 170098-85-8

5-Fluoro-3-nitrobenzene-1,2-diamine

Cat. No.: B3048455
CAS No.: 170098-85-8
M. Wt: 171.13 g/mol
InChI Key: ZSMCJPBOBDFJHM-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom, a nitro group, and two amino groups attached to a benzene ring

Scientific Research Applications

5-Fluoro-3-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action for nitrobenzenes involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for 5-Fluoro-3-nitrobenzene-1,2-diamine indicates that it is for R&D use only and not for medicinal, household, or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-nitrobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of fluorobenzene to introduce the nitro group, followed by reduction to form the corresponding amine. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as 5-fluoro-3-aminobenzene-1,2-diamine and this compound derivatives with different substituents .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1,3-dimethyl-2-nitrobenzene
  • 1-Fluoro-3-nitrobenzene
  • 1,3-Benzenediamine, 5-nitro-

Uniqueness

5-Fluoro-3-nitrobenzene-1,2-diamine is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-3-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMCJPBOBDFJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572690
Record name 5-Fluoro-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170098-85-8
Record name 5-Fluoro-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2,6-dinitroaniline (125 mg, 0.62 mmole) in freshly prepared 6% (NH4)2S (5 mL) and EtOH (5 mL) was refluxed for 30 min, diluted with water (10 mL) and kept at 4° C. for several hours. The precipitate was collected and washed with cold water (2×1 mL), affording 53 mg of 1,2-diamino-4-fluoro-6-nitrobenzene (50%) as red crystals. 1H NMR (CDCl3 : δ3.619 (s, 2H), 5.724 (s, 2H), 6.732 (dd, 1H, J1 =2.4 Hz, J2 =8.4 Hz), 7.403 (dd, 1H, J1 =2.4 Hz, J2 =8.4 Hz).
Quantity
125 mg
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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